

# The Discovery and Development of AHPC-Based VHL Ligands: A Technical Guide

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## Compound of Interest

Compound Name: (S,R,S)-AHPC-C4-COOH

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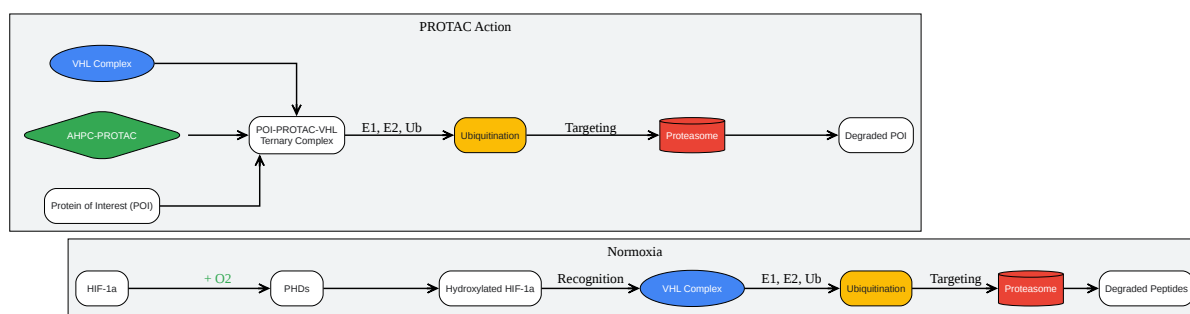
This technical guide provides an in-depth exploration of the discovery, development, and application of (S,R,S)- $\alpha$ -hydroxy- $\gamma$ -prolyl- $\beta$ -cyclohexylalanine (AHPC)-based ligands for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. As a cornerstone in the field of targeted protein degradation, particularly in the development of Proteolysis Targeting Chimeras (PROTACs), a thorough understanding of these ligands is critical. This guide covers the fundamental biology of the VHL-hypoxia-inducible factor 1 $\alpha$  (HIF-1 $\alpha$ ) pathway, the structure-activity relationship (SAR) of AHPC-based ligands, quantitative binding affinity data, and detailed experimental protocols for their characterization.

## The VHL E3 Ligase and Its Role in Cellular Signaling

The von Hippel-Lindau tumor suppressor protein (pVHL) is the substrate recognition component of the VCB-Cul2-RBX1 E3 ubiquitin ligase complex.<sup>[1]</sup> A primary function of this complex is to regulate the levels of the  $\alpha$  subunit of hypoxia-inducible factor (HIF-1 $\alpha$ ), a key transcription factor in the cellular response to low oxygen levels (hypoxia).<sup>[2][3]</sup> Under normal oxygen conditions (normoxia), specific proline residues on HIF-1 $\alpha$  are hydroxylated by prolyl hydroxylase domain (PHD) enzymes.<sup>[4]</sup> This post-translational modification allows pVHL to recognize and bind to HIF-1 $\alpha$ , leading to its ubiquitination and subsequent degradation by the 26S proteasome.<sup>[2][3]</sup> In hypoxic conditions, the lack of oxygen inhibits PHD activity, stabilizing HIF-1 $\alpha$  and allowing it to activate the transcription of genes involved in angiogenesis, glucose metabolism, and cell survival.<sup>[2]</sup>

PROTACs leverage this natural degradation pathway. By chemically linking a ligand for a protein of interest (POI) to a VHL ligand, the PROTAC brings the POI into proximity with the VHL E3 ligase complex, inducing its ubiquitination and degradation.[5][6] The (S,R,S)-AHPC scaffold has emerged as a highly effective VHL ligand for this purpose, demonstrating potent binding and providing a versatile platform for PROTAC development.[2][6]

Below is a diagram illustrating the VHL signaling pathway and the mechanism of action for an AHPC-based PROTAC.



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VHL pathway and PROTAC-mediated degradation.

## Quantitative Data on AHPC-Based VHL Ligands

The binding affinity of the VHL ligand is a critical parameter for the efficacy of a PROTAC. Below are tables summarizing the binding affinities of various AHPC-based ligands to the VHL complex.

Table 1: Binding Affinities of Key AHPC-Based VHL Ligands

Ligand	Binding Affinity (Kd) to VHL	Measurement Method	Reference(s)
VH032	185 nM	Not Specified	[7]
(S,R,S)-AHPC (VH032-NH2)	Not explicitly reported, but similar to VH032	-	[5]
VH101	44 nM	Not Specified	[7]
VHL Ligand 14	196 nM (IC50)	Not Specified	[8]
VL285	340 nM (IC50)	Not Specified	[8]
VH-298	80-90 nM	Not Specified	[8]

Table 2: Degradation Potency of Representative (S,R,S)-AHPC-Based PROTACs

PROTAC Name	Target Protein(s)	Cell Line(s)	DC50	Dmax	Reference(s)
ARV-771	BRD2/3/4	Castration-Resistant Prostate Cancer (CRPC) cell lines (22Rv1, VCaP)	<1 nM	>95%	[9][10]
GMB-475	BCR-ABL1	Ba/F3	1.11 $\mu$ M (IC50)	Not Reported	[11][12]
ARD-266	Androgen Receptor (AR)	LNCaP, VCaP, 22Rv1	0.2-1 nM	>95%	[13]

## Experimental Protocols

Accurate and reproducible experimental data are fundamental to the development of AHPC-based VHL ligands and their corresponding PROTACs. The following sections provide detailed methodologies for key experiments.

## Synthesis of (S,R,S)-AHPC Core Structure

The synthesis of the (S,R,S)-AHPC core is a multi-step process that requires expertise in organic chemistry. A general outline is provided below, with the understanding that specific details are often found in the supplementary information of scientific publications.<sup>[6]</sup>

### Step 1: Synthesis of the protected intermediate

The synthesis typically begins with commercially available protected amino acids and other reagents to construct the core structure. A key intermediate is tert-butyl N-[(2S)-1-[(2S,4R)-4-hydroxy-2-({[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}carbamoyl)pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate.<sup>[6]</sup> This is achieved through a series of coupling reactions.

### Step 2: Deprotection to yield the final AHPC ligand

The Boc-protected intermediate is then deprotected to yield the final (S,R,S)-AHPC hydrochloride. This is typically achieved by treating the protected intermediate with a solution of hydrogen chloride in dioxane.<sup>[6]</sup> The resulting product is then purified.

## VHL Binding Assay: Time-Resolved Fluorescence Energy Transfer (TR-FRET)

This protocol outlines a general procedure for a TR-FRET assay to determine the binding affinity of an AHPC-based ligand or PROTAC to the VHL complex.<sup>[6]</sup>

### Materials:

- VHL E3 ligase complex (VCB: VHL, Elongin B, and Elongin C) labeled with a TR-FRET donor (e.g., Terbium cryptate).
- A fluorescently labeled tracer molecule that binds to VHL (e.g., a known VHL ligand conjugated to a fluorescent acceptor like d2 or fluorescein).

- AHPC-based ligand or PROTAC.
- Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20).[\[6\]](#)
- 384-well low-volume microplates.
- TR-FRET compatible plate reader.

#### Procedure:

- Prepare a serial dilution of the AHPC-based compound in the assay buffer.
- In a 384-well plate, add the serially diluted compound.
- Add the donor-labeled VHL complex to each well at a fixed concentration.
- Add the fluorescently labeled tracer to each well at a fixed concentration.
- Include controls: a positive control (no competitor) and a negative control (excess of a known unlabeled VHL ligand).
- Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.[\[6\]](#)
- Read the plate on a TR-FRET reader, measuring the emission at both the donor and acceptor wavelengths.
- Calculate the TR-FRET ratio (acceptor emission / donor emission) and plot it against the compound concentration to determine the IC<sub>50</sub> value.[\[6\]](#)

## Ternary Complex Formation: Surface Plasmon Resonance (SPR)

SPR is a label-free technique that provides real-time data on the kinetics and affinity of molecular interactions, including the formation of the POI-PROTAC-VHL ternary complex.[\[5\]](#)  
[\[14\]](#)

#### Materials:

- SPR instrument and sensor chips (e.g., CM5).
- Purified recombinant VHL protein.
- Purified recombinant POI.
- AHPC-based PROTAC.
- Running buffer (e.g., HBS-EP+ buffer: 0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20).[5]

#### Procedure:

- Immobilization: Immobilize the VHL protein onto the sensor chip surface.
- Binary Interaction (PROTAC to VHL): Inject a series of concentrations of the PROTAC over the VHL-immobilized surface to determine the binary binding kinetics ( $k_a$ ,  $k_d$ , and  $K_D$ ).[5]
- Ternary Complex Formation:
  - Inject the PROTAC at a fixed concentration to establish a baseline binary interaction response.
  - Inject a mixture of the PROTAC and the POI at a near-saturating concentration over the VHL surface.
  - An increase in the binding response compared to the PROTAC alone indicates the formation of a ternary complex.[5]
- Data Analysis: Analyze the kinetics of ternary complex formation and dissociation to determine the stability of the complex.[5]

## Cellular Protein Degradation Assay: Western Blotting

This protocol provides a step-by-step guide for assessing PROTAC-induced protein degradation in cultured cells.[15]

#### Materials:

- Cell line expressing the protein of interest.
- AHPC-based PROTAC.
- Cell culture medium and supplements.
- Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
- Primary antibodies against the target protein and a loading control (e.g.,  $\beta$ -actin, GAPDH).
- HRP-conjugated secondary antibody.
- Chemiluminescent substrate.

#### Procedure:

- Cell Treatment: Seed cells and treat with a dose-response of the PROTAC for a specified time (e.g., 24 hours).
- Cell Lysis: Harvest cells, wash with ice-cold PBS, and lyse with supplemented lysis buffer.
- Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
- SDS-PAGE and Protein Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
- Immunoblotting:
  - Block the membrane with a suitable blocking buffer.
  - Incubate with the primary antibody against the target protein and the loading control.
  - Wash and incubate with the HRP-conjugated secondary antibody.
- Detection and Analysis:
  - Apply the chemiluminescent substrate and capture the signal using an imaging system.

- Quantify the band intensities using densitometry software.
- Normalize the target protein band intensity to the loading control to determine the percentage of protein degradation.

## Ternary Complex Confirmation: Co-Immunoprecipitation (Co-IP)

This protocol is designed to qualitatively demonstrate the formation of the POI-PROTAC-VHL ternary complex in a cellular context.[5]

Materials:

- Cells expressing the POI.
- AHPC-based PROTAC.
- Proteasome inhibitor (e.g., MG132).
- Lysis buffer.
- Primary antibodies: anti-POI and anti-VHL.
- Control IgG.
- Protein A/G magnetic beads.
- Wash buffer.

Procedure:

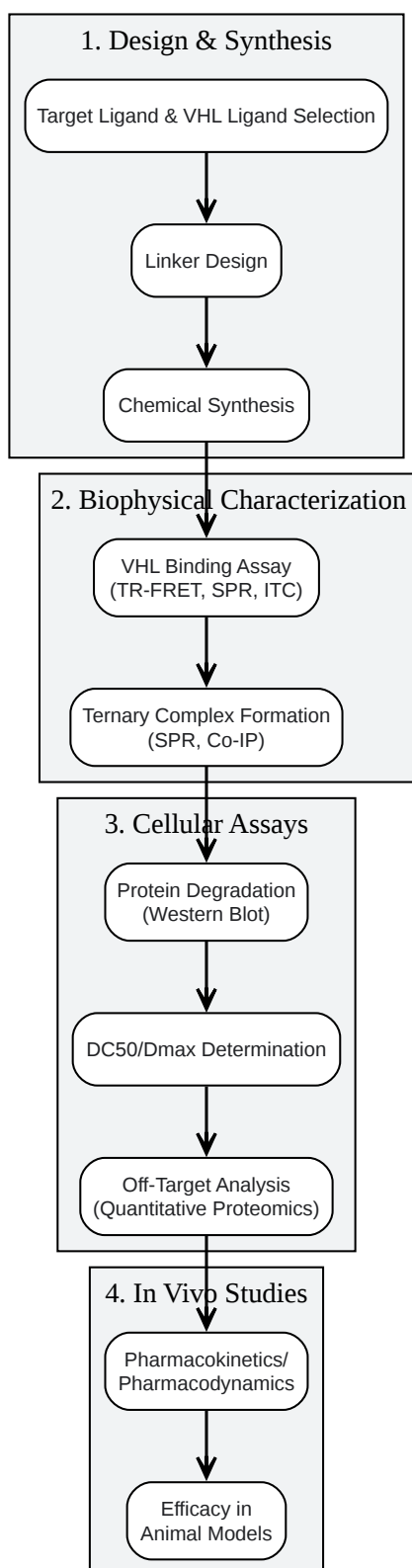
- Cell Treatment: Treat cells with the PROTAC and a proteasome inhibitor.
- Cell Lysis: Lyse the cells to obtain total protein extracts.
- Immunoprecipitation:
  - Incubate the cell lysate with an antibody against the POI (or VHL).



- Add Protein A/G beads to capture the antibody-protein complexes.
- Washing: Wash the beads to remove non-specifically bound proteins.
- Elution and Western Blotting:
  - Elute the bound proteins from the beads.
  - Perform Western blotting on the eluate and probe for the presence of both the POI and VHL to confirm their interaction.

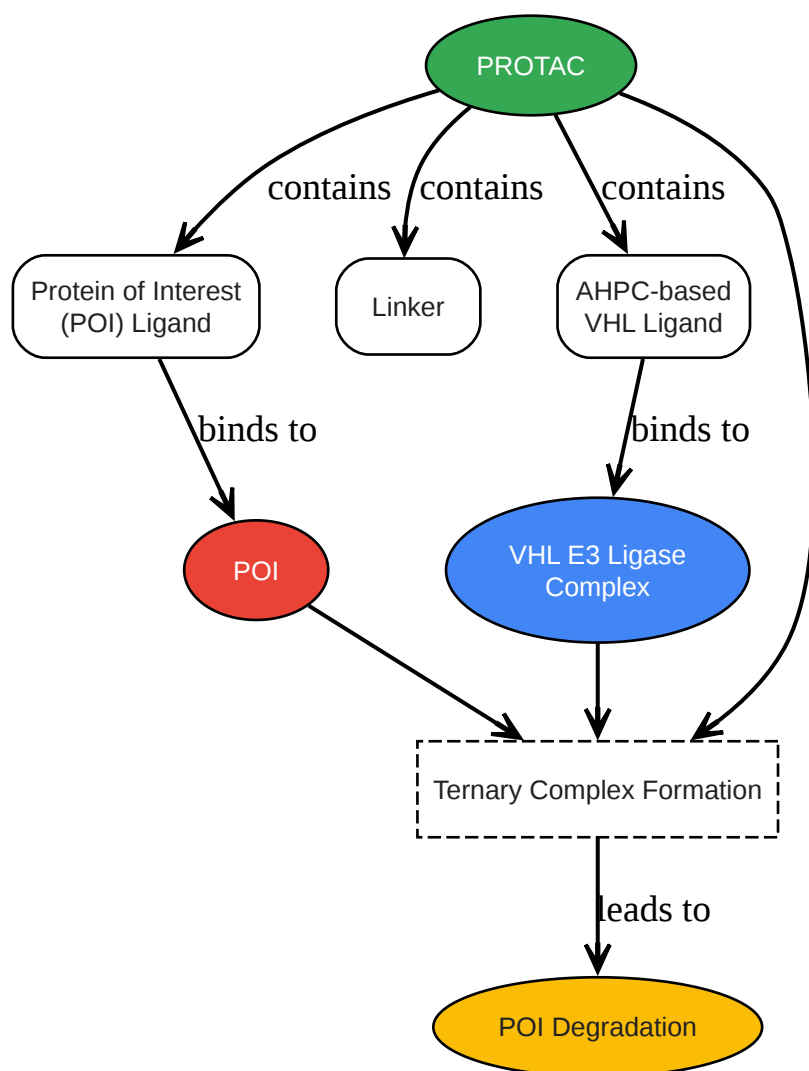
## Visualization of Experimental and Logical Workflows

The development of a novel AHPC-based PROTAC follows a logical progression of experiments. The following diagrams illustrate a typical experimental workflow and the logical relationships in PROTAC design.



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A typical experimental workflow for PROTAC development.



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